1-(5-Hydroxypyrazin-2-yl)ethanone
Description
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Properties
IUPAC Name |
5-acetyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-8-6(10)3-7-5/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGMTSGTKSZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738888 | |
| Record name | 5-Acetylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-33-8 | |
| Record name | 5-Acetylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Functionalized Pyrazines
Established Synthetic Routes to Substituted Pyrazine (B50134) Cores
Traditional methods for synthesizing the pyrazine ring often involve condensation reactions and subsequent dehydrogenation steps. These routes provide reliable access to a variety of substituted pyrazines.
Condensation Reactions in Pyrazine Ring Construction
Condensation reactions are a cornerstone of pyrazine synthesis, enabling the formation of the heterocyclic ring from acyclic precursors.
A significant and enduring method for the synthesis of 2-hydroxypyrazines was developed by Reuben G. Jones in 1949. beilstein-journals.orgacs.orgnih.govnih.gov This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base, typically at low temperatures. beilstein-journals.orgnih.gov Despite its age, this method remains highly relevant due to the lack of simpler alternatives. beilstein-journals.orgresearchgate.net
The reaction can, however, present challenges with regioselectivity, particularly when using unsymmetrical α-ketoaldehydes. beilstein-journals.org The major product is often the 3,5-substituted-2-hydroxypyrazine, a result that can be counterintuitive. beilstein-journals.orgnih.gov Research has shown that factors such as the rate of base addition and the reaction temperature significantly influence the yield and regioselectivity of the reaction. beilstein-journals.org For instance, an optimal addition rate of a 12 N sodium hydroxide (B78521) solution was found to be 8.0–8.6 mmol/min for the synthesis of hydroxypyrazine on a 0.2 mol scale. beilstein-journals.org
| Reagent 1 | Reagent 2 | Conditions | Major Product | Reference |
| Phenylglyoxal | α-Aminoamides | NaOH, low temperature | 3,5-substituted-2-hydroxypyrazine | beilstein-journals.org |
| Glyoxal | Glycine amide | Base | 2-Hydroxypyrazine | acs.org |
| 1,2-Dicarbonyl compounds | α-Aminoamides | Tetraalkylammonium hydroxide | 3,5-substituted-2-hydroxypyrazine | nih.gov |
A standard and widely used protocol for pyrazine synthesis involves the condensation of α-diketones with vicinal diamines. acs.org This method offers a direct route to the pyrazine ring system. researchgate.net The reaction typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. youtube.com
Another related approach is the self-condensation of two molecules of an α-amino ketone. youtube.comresearchgate.net This dimerization also forms a dihydropyrazine intermediate that requires subsequent oxidation to yield the final pyrazine product. youtube.com This biomimetic approach has been utilized for the synthesis of various 2,5-disubstituted pyrazine natural products. nih.gov The in situ generation of α-amino aldehydes from amino acids, followed by dimerization and oxidation, provides a concise route to these compounds. nih.gov
| Reactant(s) | Key Steps | Product Type | Reference |
| α-Diketone and Vicinal Diamine | Condensation, Oxidation | Substituted Pyrazine | acs.org |
| α-Amino Ketone (self-condensation) | Dimerization, Oxidation | Substituted Pyrazine | youtube.com |
| Amino acid-derived α-amino aldehydes | In situ generation, Dimerization, Oxidation | 2,5-disubstituted Pyrazines | nih.gov |
Dehydrogenation Pathways for Pyrazine Formation
Dehydrogenation is a crucial step in many pyrazine syntheses, serving to aromatize the initially formed dihydropyrazine or piperazine (B1678402) ring. youtube.comyoutube.com This transformation can be achieved using various oxidizing agents or catalytic methods.
For instance, the catalytic dehydrogenation of ethanolamine (B43304) over a copper chromite catalyst can produce pyrazine. acs.orgacs.org The process involves the initial formation of piperazine through intermolecular cyclization of ethanolamine, followed by successive dehydrogenation steps to yield tetrahydropyrazine, dihydropyrazine, and finally, pyrazine. youtube.com Similarly, dihydropyrazine intermediates formed from the condensation of α-diketones and 1,2-diaminoalkanes can be dehydrogenated at high temperatures in the presence of a copper chromate (B82759) catalyst to afford pyrazine derivatives. youtube.com Air oxidation is also a viable method for the aromatization of dihydropyrazines. youtube.comnih.gov
| Starting Material | Catalyst/Reagent | Intermediate(s) | Final Product | Reference |
| Ethanolamine | Copper chromite | Piperazine, Tetrahydropyrazine, Dihydropyrazine | Pyrazine | youtube.comacs.org |
| Dihydropyrazine derivative | Copper chromate, high temperature | - | Pyrazine derivative | youtube.com |
| Dihydropyrazine | Air | - | Pyrazine | youtube.comnih.gov |
Rhodium-Catalyzed Routes for Trisubstituted Pyrazines
Modern synthetic methodologies have introduced rhodium-catalyzed reactions as an efficient means to access highly substituted pyrazines. acs.orgnih.govacs.org One such method involves the reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles, catalyzed by a rhodium(II) complex like Rh2(Oct)4. acs.orgnih.govacs.org This reaction proceeds through the in situ formation of dihydropyrazines, followed by the elimination of a nitrogen molecule and arylsulfinic acid to yield a wide range of trisubstituted pyrazines. acs.orgnih.govacs.org
The reaction conditions are typically optimized by screening various rhodium catalysts and solvents, with Rh2(Oct)4 in ethyl acetate (B1210297) at elevated temperatures often providing the best results. acs.org This methodology has been successfully applied to a variety of substrates, including those with different aryl and alkyl substituents on both the 2H-azirine and the triazole. acs.org
| Reactant 1 | Reactant 2 | Catalyst | Key Features | Product | Reference |
| 2H-Azirines | N-Sulfonyl-1,2,3-triazoles | Rhodium(II) catalysts (e.g., Rh2(Oct)4) | In situ dihydropyrazine formation, elimination of N2 and arylsulfinic acid | Trisubstituted Pyrazines | acs.orgnih.govacs.org |
Advanced Functionalization Techniques for Pyrazine Rings
Beyond the initial construction of the pyrazine core, advanced functionalization techniques are employed to introduce or modify substituents on the ring. The electron-deficient nature of the pyrazine ring influences its reactivity, making it susceptible to nucleophilic attack and challenging for electrophilic substitution unless activating groups are present. youtube.comyoutube.com
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and C-H functionalization to expand the diversity of accessible pyrazine derivatives. Palladium-catalyzed reactions, for example, have been instrumental in creating libraries of pyrazine compounds for medicinal chemistry applications. beilstein-journals.org The introduction of functional groups can also serve to modulate the electronic properties of the pyrazine ring, which is beneficial for applications in materials science, such as in organic field-effect transistors (OFETs). acs.org The pyrazine ring's ability to be functionalized also enhances its utility in developing metal-organic frameworks (MOFs) with tailored properties, such as for use in chemical sensing. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds on pyrazine systems. rsc.orgnih.govresearchgate.netrsc.org These reactions typically involve a palladium catalyst and are compatible with a wide variety of functional groups. rsc.orgnih.gov
Suzuki-Miyaura Coupling : This reaction is one of the most efficient methods for preparing π-conjugated heterocyclic systems by forming carbon-carbon bonds. nih.gov It is popular due to its use of readily available and non-toxic boronic acid reagents, mild reaction conditions, and tolerance to water. nih.gov The reaction has been successfully applied to halogenated pyrazines, coupling them with various aryl boronic acids in good to excellent yields. rsc.orgresearchgate.net For instance, chloropyrazine can be coupled with aryl boronic acids using conventional palladium-phosphine catalysts. rsc.org Even pyrazine triflates have been shown to be suitable substrates for Suzuki couplings, reacting with arylboronic acids to give the desired products in good yields. rsc.org
Heck Coupling : The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. rsc.orgwikipedia.org This method has been used to functionalize pyrazines, where the pyrazine moiety can act like an "olefin-like" partner. rsc.org For example, 2,3-dichloropyrazine (B116531) has been successfully coupled with various acrylates and styrenes, with the product distribution being dependent on the reaction temperature. rsc.org
Sonogashira Coupling : Used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, the Sonogashira reaction is a key method for synthesizing alkynylpyrazines. wikipedia.org The reaction is typically carried out under mild conditions with a palladium catalyst and a copper co-catalyst. libretexts.org A notable application involves the coupling of N-(3-chloropyrazin-2-yl)methanesulfonamide with various acetylenes, which, followed by cyclization, yields 6-substituted-5H-pyrrolo[2,3-b]pyrazines. rsc.org
Stille Coupling : This reaction couples an organotin compound with an sp2-hybridized organic halide. It has been effectively used for pyrazine functionalization. For example, efficient double Stille cross-couplings of distannylated pyrazines with diiododiketopyrazines have been used to create polymers in good yields. rsc.org The reaction can also be highly selective, as demonstrated in a bihetaryl coupling where a stannylated pyrazine reacted selectively at a triazine chlorine, leaving a chlorophenyl group on the pyrazine intact. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyrazines
| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki | Chloropyrazine | Aryl boronic acids | Pd(dppb)Cl₂ | Good to Excellent | rsc.org |
| Suzuki | 5-O-triflyl-3-benzyl-2-aminopyrazine | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Good | rsc.org |
| Heck | 2,3-Dichloropyrazine | Ethyl acrylate | Pd(OAc)₂ / X-Phos | 83% (dialkenylated) | rsc.org |
| Stille | Trialkylstannyl pyrazine | Azabicycloalkene triflate | Pd(PPh₃)₄ / LiCl | 54% | rsc.org |
| Sonogashira | N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Various acetylenes | Pd(PPh₃)₂Cl₂ / CuI | 41-67% (after cyclization) | rsc.org |
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization is a relatively new and powerful strategy that avoids the need for pre-functionalized starting materials, such as halogenated pyrazines. rsc.orgrsc.org This approach offers a more atom-economical route to substituted pyrazines. The electron-deficient nature of the pyrazine ring makes its C-H bonds susceptible to certain activation methods. nih.gov
An iron-catalyzed C-H functionalization has been developed for electron-deficient heterocycles like pyrazines, using organoboron agents. nih.gov This methodology was successfully applied in the total synthesis of the natural product botryllazine A. nih.gov Palladium-catalyzed direct arylation via C-H activation has also been demonstrated in the total synthesis of dragmacidin D, where a pyrazine N-oxide was coupled regioselectively with a protected indole. rsc.org While the initial yield was moderate, it highlights the potential of achieving regioselectivity through the "tautomeric switch" between a pyrazinone and a pyrazine N-oxide, which alters the acidity of the ring's C-H bonds. rsc.org
Directed Ortho-Metalation and Dilithiation Approaches for Highly Functionalized Pyrazines
Directed ortho-metalation (DoM) is a highly regioselective functionalization technique. wikipedia.org It involves a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. cmu.eduwikipedia.org This method is particularly useful for pyrazines, where the inherent electron deficiency makes electrophilic halogenation difficult. cmu.eduacs.org
Tert-butoxycarbonyl-protected amines and neopentyl glycol acetals have been successfully used as DMGs to direct the lithiation and subsequent functionalization of the pyrazine core. cmu.eduacs.org For instance, after directed dilithiation of a pyrazine bearing two acetal (B89532) directing groups, quenching with iodine afforded diiododiketopyrazines, which are versatile intermediates for further reactions like polymerizations. cmu.eduacs.org This approach provides a reliable pathway to highly functionalized pyrazines that are otherwise challenging to synthesize. cmu.eduacs.org
Novel Synthetic Approaches to 1-(5-Hydroxypyrazin-2-yl)ethanone and its Analogs
The synthesis of specific pyrazine derivatives like this compound requires methods that are not only efficient but also offer precise control over the placement of functional groups. Modern synthetic chemistry emphasizes the development of sustainable and selective routes.
Development of Atom-Economical and Environmentally Benign Synthetic Routes
Creating pyrazines through sustainable methods is a key goal of green chemistry. rsc.org One such approach is the dehydrogenative coupling of β-amino alcohols, catalyzed by an earth-abundant manganese pincer complex. nih.govacs.org This reaction produces 2,5-dialkyl-substituted pyrazines with hydrogen gas and water as the only byproducts, making it highly atom-economical and environmentally friendly. nih.govacs.org For example, heating 2-phenylglycinol with a manganese catalyst and a base resulted in a near-quantitative yield of 2,5-diphenylpyrazine. acs.org Biocatalytic methods also represent a green approach. Lipases, such as Lipozyme® TL IM, have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in greener solvents like tert-amyl alcohol, achieving high yields in short reaction times. rsc.org
Table 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols
| β-Amino Alcohol | Catalyst Loading | Base | Temperature | Time | Yield of 2,5-Disubstituted Pyrazine | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylglycinol | 2 mol % | KH | 150 °C | 24 h | 99% | acs.org |
| 2-Amino-1-phenylethanol | 2 mol % | KH | 150 °C | 12 h | Quantitative | acs.org |
| 2-Amino-1-propanol | 2 mol % | KH | 150 °C | 24 h | 94% | acs.org |
Strategies for Regioselective Functionalization of Pyrazine Systems
Achieving the 2,5-disubstitution pattern of this compound requires precise control over reactivity. Several strategies enable the regioselective functionalization of the pyrazine ring. nih.gov
One powerful method involves a tele-nucleophilic substitution of hydrogen (SNH). The reaction of 6-chloro-1-methylpyrazin-2(1H)-one with Grignard reagents, followed by trapping with an electrophile, leads to 3,6-difunctionalized pyrazin-2(1H)-ones. nih.gov This three-component reaction allows for the introduction of two different functional groups at specific positions in a single sequence. nih.gov
Another strategy employs blocking groups to direct functionalization. A simple maleate-derived blocking group can be used to control Minisci-type alkylations on the pyridine (B92270) ring, directing the reaction exclusively to the C-4 position. nih.gov This concept of using a removable blocking group to occupy one reactive site while functionalizing another could be adapted to pyrazine systems to achieve specific substitution patterns. The choice of directing groups in ortho-metalation, as discussed previously, is also a primary method for ensuring high regioselectivity. cmu.eduacs.org
Total Synthesis Frameworks for Pyrazine-Containing Natural Products
The synthetic methodologies developed for functionalizing pyrazines are robust enough to be applied in the total synthesis of complex, biologically active natural products. nih.gov These syntheses serve as a testament to the reliability and utility of the reactions.
For example, a biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids was achieved through the homodimerization of α-amino aldehydes, which are readily derived from common amino acids, followed by air oxidation. nih.gov Another significant achievement is the total synthesis of favipiravir, an antiviral pyrazine drug. One preferred route started from commercially available 2-aminopyrazine (B29847) and proceeded in seven steps, showcasing an efficient synthesis of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile. nih.gov These examples demonstrate how fundamental pyrazine functionalization strategies are integrated into complex synthetic frameworks to access important molecular targets. nih.govnih.gov
Mechanistic Studies of Pyrazine Ring Formation
The formation of the pyrazine ring is a fundamental process in both controlled chemical synthesis and complex biological and food systems. Understanding the underlying mechanisms is crucial for controlling the production of specific pyrazine derivatives, including those with hydroxyl substitutions.
A significant method for the controlled synthesis of 2-hydroxypyrazines is the Reuben G. Jones synthesis, first reported in 1949. beilstein-journals.orgnih.govresearchgate.net This reaction involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide, typically facilitated by a base like sodium hydroxide at low temperatures. beilstein-journals.orgnih.gov Despite its long history, it remains a key synthetic route due to the lack of simpler alternatives. nih.govresearchgate.net
The reaction's utility is sometimes limited by regioselectivity issues, especially when using asymmetrical α-ketoaldehydes, which can lead to a mixture of isomers. beilstein-journals.orgresearchgate.net The general procedure involves dispersing the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in a solvent like methanol, cooling the mixture, and then adding a concentrated base solution. beilstein-journals.org The reaction is then allowed to warm to room temperature. beilstein-journals.org
Recent studies have explored ways to improve the regioselectivity and yield of the Jones synthesis. Factors such as the base used, its concentration, the rate of addition, and the reaction temperature have been shown to be important. beilstein-journals.org For instance, the use of tetraalkylammonium hydroxide as the base has been investigated as an alternative to sodium hydroxide. beilstein-journals.orgnih.gov A proposed mechanism for this synthesis suggests the formation of several potential intermediates, with the reaction pathway influencing the final isomeric ratio of the resulting 3,5- and 3,6-substituted-2-hydroxypyrazines. researchgate.net
| Reactants | Base | Key Parameters Investigated | Major Product |
| Phenylglyoxal and Alanine Amide | Sodium Hydroxide, Tetraalkylammonium Hydroxide | Base concentration, rate of addition, temperature, solvent | 3,5-substituted-2-hydroxypyrazine |
| α-ketoaldehydes and α-aminoamides | Sodium Hydroxide | Temperature, rate of base addition | 3,5-substituted-2-hydroxypyrazine |
This table summarizes key aspects of the Reuben G. Jones synthesis for 2-hydroxypyrazines.
Other synthetic routes to pyrazine derivatives include the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes, which forms 2,5-substituted pyrazines. acs.org Additionally, tandem condensation-oxidation sequences of α-amino aldehydes are used to produce various pyrazine alkaloids. nih.gov
In biological and food systems, the primary route to pyrazine formation is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. koreascience.kr This reaction is responsible for the characteristic flavors and aromas of many cooked, roasted, and processed foods. perfumerflavorist.comperfumerflavorist.comtandfonline.com
The initial step of the Maillard reaction is the condensation of the amino group of an amino acid with a reducing sugar to form an N-glycosylamine via a Schiff base. koreascience.kr This is followed by rearrangement to form more reactive intermediates known as deoxyhexosones. koreascience.kr These intermediates then undergo degradation and fragmentation. The key step in pyrazine formation is the Strecker degradation, where a dicarbonyl compound reacts with an amino acid to produce a Strecker aldehyde and an α-aminoketone. nih.gov Subsequently, two of these α-aminocarbonyl molecules condense to form a dihydropyrazine intermediate, which is then oxidized to the stable aromatic pyrazine ring. researchgate.net
The types and quantities of pyrazines formed are influenced by several factors:
Amino Acid Structure: The specific amino acid involved significantly affects the resulting pyrazine profile. For example, glutamic acid tends to produce more methylpyrazine and ethylpyrazine, while lysine yields more 2,6-dimethylpyrazine and 2-ethyl-5-methylpyrazine. perfumerflavorist.com
Reaction Conditions: Temperature and time are critical parameters. Higher temperatures generally increase the rate of pyrazine formation. tandfonline.comnih.gov For example, the optimal condition for pyrazine formation in one model system was found to be 140°C for 90 minutes. nih.gov
Precursor Type: While free amino acids are common precursors, peptides and proteins can also participate in the Maillard reaction, often leading to a higher production of pyrazines compared to their constituent free amino acids. tandfonline.comresearchgate.netnih.gov
| Precursors | Key Intermediate | Final Products | Influencing Factors |
| Reducing Sugar + Amino Acid/Peptide | α-aminoketone | Substituted Pyrazines | Temperature, Time, pH, Amino Acid Type |
| Glucose + Lysine | α-aminoketone | Pyrazine, Methylpyrazine, Ethylpyrazine, etc. researchwithrutgers.com | Temperature, pH researchwithrutgers.com |
| Glucose + Dipeptides | α-aminoketone | Higher yields of 2,5(6)-dimethylpyrazine and trimethylpyrazine compared to free amino acids. nih.gov | Dipeptide Structure |
This table outlines the formation of pyrazines via the Maillard reaction.
Reactivity Profiles of Substituted Pyrazines
The pyrazine ring is characterized as a π-deficient system due to the presence of two electron-withdrawing nitrogen atoms. slideshare.net This electronic nature dictates its reactivity, making the ring carbon atoms susceptible to nucleophilic attack while deactivating them towards electrophilic substitution. doi.org
Hydroxylation of the pyrazine ring can occur through various oxidative transformations. Direct oxidation of pyrazines often targets the nitrogen atoms, leading to the formation of pyrazine-N-oxides and pyrazine-N,N'-dioxides using reagents like OXONE®. researchgate.net
In biological systems, pyrazines undergo metabolic hydroxylation. nih.gov However, this process often does not lead to ring cleavage. Instead, the hydroxylated pyrazines are typically conjugated with glucuronic acid or glutathione and then excreted. nih.gov The specific enzymatic mechanisms for the hydroxylation of the pyrazine ring in mammals are not extensively detailed in the provided literature, but it is a recognized metabolic pathway. nih.gov
Labeling studies using 13C-labeled glycine and D-glucose in model systems have shown that the dimerization of glycine can lead to the formation of 2,5-dihydroxypyrazine. nih.gov Another proposed pathway for the formation of hydroxy-pyrazines involves the condensation of two α-dicarbonyl compounds with ammonia (B1221849). researchgate.net
The pyrazine ring is notably stable and resistant to cleavage. In metabolic studies on humans and animals, the pyrazine ring is not found to be cleaved. nih.gov While certain bacteria have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy, the specific metabolic pathways and enzymatic mechanisms responsible for the cleavage of the pyrazine ring remain largely unknown. nih.gov Research into the biodegradation of these compounds is ongoing, but detailed mechanisms for ring opening have yet to be elucidated. nih.gov
The cleavage of C-N bonds in aromatic heterocycles is a critical process in industrial applications like hydrodenitrogenation, but these reactions occur under harsh conditions of high temperature and pressure, and the mechanisms are not fully understood at a molecular level. nih.gov Studies on related heterocyclic systems, such as the ring cleavage of bicyclic compounds derived from 1,2,4-triazine, have been reported, but these are not directly applicable to the cleavage of the monocyclic pyrazine scaffold under typical biological or laboratory conditions.
The electron-deficient nature of the pyrazine ring activates it towards nucleophilic aromatic substitution (SNAr). doi.orgimperial.ac.uk This is a key reaction for the functionalization of the pyrazine scaffold. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms electrophilic and stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. stackexchange.commasterorganicchemistry.com
Nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (positions 2, 3, 5, and 6). This is because the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com
Various nucleophiles can displace leaving groups, such as halogens, from the pyrazine ring. For example, chloropyrazines readily react with nucleophiles like sodium methoxide, sodium benzyl oxide, and sodium hydroxide. rsc.org The reaction of 2,3-dichloropyrazine with sodium benzyl oxide can yield different products depending on the reaction temperature; in boiling benzene, it gives 2,3-dibenzyloxypyrazine, while in boiling xylene, the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione is formed. rsc.org These reactions highlight the utility of SNAr in creating diverse pyrazine derivatives. nih.govnih.gov
| Substrate | Nucleophile | Product |
| Chloropyrazine | Sodium Methoxide | Methoxypyrazine |
| Chloropyrazine | Sodium Benzyl Oxide | Benzyloxypyrazine |
| 2,3-Dichloropyrazine | Sodium Benzyl Oxide | 2,3-Dibenzyloxypyrazine |
| 8-chloro- koreascience.krperfumerflavorist.comperfumerflavorist.comtriazolo[4,3-a]pyrazine | Various Amines | 8-amino- koreascience.krperfumerflavorist.comperfumerflavorist.comtriazolo[4,3-a]pyrazine derivatives nih.gov |
This table provides examples of nucleophilic aromatic substitution reactions on pyrazine and related scaffolds.
Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For 1-(5-hydroxypyrazin-2-yl)ethanone, both ¹H and ¹³C NMR would be critical for confirming its structure.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The pyrazine (B50134) ring protons are expected to appear in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The methyl protons of the acetyl group would likely appear as a singlet in the upfield region. The hydroxyl proton's chemical shift can be variable and is often identified by its disappearance upon D₂O exchange.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This would include signals for the carbons of the pyrazine ring, the carbonyl carbon of the acetyl group, and the methyl carbon. The chemical shifts of the ring carbons would be particularly informative for confirming the positions of the hydroxyl and acetyl substituents.
While specific experimental data for this compound is not widely available in the public domain, computational methods can be employed to predict the NMR spectra. nih.govgithub.ionih.govmdpi.com These predictions, based on density functional theory (DFT) or machine learning algorithms, can provide a reliable estimate of the chemical shifts and serve as a guide for experimental analysis. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyrazine-H | δ 8.0-9.0 | - | Two distinct signals expected for the two ring protons, likely showing doublet or singlet multiplicity depending on coupling constants. |
| -OH | Variable | - | Broad singlet, its position is solvent and concentration-dependent. |
| -CH₃ | δ 2.5-2.7 | δ 25-30 | Singlet, integrating to three protons. |
| Pyrazine-C | - | δ 130-160 | Four distinct signals are expected for the pyrazine ring carbons. |
Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the acetyl group would give rise to a strong, sharp peak around 1680-1700 cm⁻¹. Vibrations corresponding to the C=N and C=C bonds of the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C=O stretch would be expected to show strong signals. The symmetric vibrations of the molecule would be particularly Raman active.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| -OH | O-H Stretch | 3200-3600 (broad) | Weak |
| C=O | C=O Stretch | 1680-1700 (strong) | Strong |
| Pyrazine Ring | C=C/C=N Stretch | 1400-1600 | Medium to Strong |
| C-H (Aromatic) | C-H Stretch | 3000-3100 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring, being an aromatic system, and the acetyl group constitute a chromophore that absorbs UV or visible light. The position of the absorption maxima (λ_max) is sensitive to the electronic structure of the molecule and the solvent.
For this compound, π → π* and n → π* transitions are expected. The hydroxypyrazine moiety is the principal chromophore. The addition of the acetyl group extends the conjugation, which would likely result in a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrazine. The position of the hydroxyl group would also influence the electronic transitions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Vis spectrum and help in the assignment of the observed electronic transitions. researchgate.netresearchgate.netnih.govnih.gov
Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Solvent Effects |
|---|---|---|
| π → π* | 250-350 | Sensitive to solvent polarity; may show red or blue shifts. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. wikipedia.org Upon ionization, the this compound molecule would form a molecular ion (M⁺•), the mass-to-charge ratio (m/z) of which would confirm the molecular formula (C₆H₆N₂O₂).
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the methyl group (•CH₃) from the acetyl moiety, leading to a prominent peak at [M-15]⁺. Another expected fragmentation is the loss of the entire acetyl group (•COCH₃), resulting in a peak at [M-43]⁺. The fragmentation of the pyrazine ring itself would lead to further characteristic ions.
Hypothetical Fragmentation Pattern for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 138 | [C₆H₆N₂O₂]⁺• | - (Molecular Ion) |
| 123 | [C₅H₃N₂O₂]⁺ | •CH₃ |
| 95 | [C₄H₃N₂O]⁺ | •COCH₃ |
Time-Resolved Spectroscopy for Characterization of Reaction Intermediates
Time-resolved spectroscopy techniques are employed to study the dynamics of chemical reactions and to detect and characterize transient species such as excited states and reaction intermediates. nist.gov These methods, which include transient absorption and time-resolved infrared spectroscopy, operate on timescales from femtoseconds to seconds.
In the context of this compound, time-resolved spectroscopy could be used to investigate its photochemical behavior. For instance, upon absorption of UV light, the molecule is promoted to an excited state. Time-resolved techniques could monitor the decay of this excited state and identify any transient intermediates that are formed, providing insights into potential photochemical reactions or energy transfer processes. While no specific studies using time-resolved spectroscopy on this compound have been reported, the methodology remains a powerful tool for future mechanistic investigations.
Integration of Experimental and Computational Spectroscopic Data for Validation and Prediction
The synergy between experimental spectroscopic data and computational chemistry provides a robust framework for the structural elucidation and characterization of molecules. nih.gov Computational methods, particularly DFT, can be used to predict a wide range of spectroscopic properties, including NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. nih.govgithub.ionih.govnih.gov
In the case of this compound, where experimental data is sparse, computational modeling would be invaluable. By calculating the expected spectra, researchers can:
Aid in the assignment of experimental spectra: Comparing calculated spectra with experimental data can help to assign complex signals and resolve ambiguities.
Predict the spectra of unknown compounds: This is particularly useful for identifying potential synthesis targets or for screening virtual libraries of compounds.
Investigate conformational effects: The spectra of flexible molecules can be a weighted average of the spectra of different conformers. Computational methods can model these conformers and their relative energies, leading to a more accurate prediction of the observed spectrum.
Gain deeper insight into electronic and vibrational properties: Computational results provide a direct link between the observed spectroscopic properties and the underlying molecular structure and bonding.
The process typically involves optimizing the molecular geometry at a certain level of theory and then performing the spectroscopic property calculation using an appropriate method and basis set. The accuracy of these predictions has significantly improved in recent years, making computational spectroscopy an indispensable tool in modern chemical research. nih.govgithub.io
Structure Activity Relationship Sar and Pharmacological Action Mechanisms of Pyrazine Derivatives
General Principles of Structure-Activity Relationships in Pyrazine (B50134) Chemistry
The biological activity of pyrazine derivatives is intrinsically linked to their chemical structure. The pyrazine ring itself, being a heteroaromatic system, offers a unique combination of polar and nonpolar interaction capabilities. acs.org The nitrogen atoms in the ring can act as hydrogen bond acceptors, a frequent and crucial interaction with biological targets like proteins. nih.govacs.org Conversely, the pyrazine hydrogens can act as weak hydrogen bond donors. acs.org
Influence of Substituents on Biological Activity Profiles of Pyrazine Derivatives
The type, position, and orientation of substituents on the pyrazine ring profoundly influence the biological activity of its derivatives. ontosight.ai The addition of different functional groups can modulate the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with target molecules.
For instance, the introduction of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity in certain pyridine (B92270) derivatives, a finding that may have parallels in pyrazine chemistry. nih.gov Conversely, the presence of groups like hydroxyl (-OH), methoxy (B1213986) (-OMe), and amino (-NH2) has been shown to enhance the antiproliferative activity of pyridine derivatives, suggesting that these substituents can form key interactions with biological targets. nih.gov
The lipophilicity of substituents is another critical factor. Studies on pyrazine-2-carboxylic acid amides have demonstrated a relationship between lipophilicity (expressed as log P) and their biological activities, such as antifungal and photosynthesis-inhibiting effects. nih.gov In some cases, a quasi-parabolic relationship is observed, where activity increases with lipophilicity up to an optimal point, after which it decreases. researchgate.net
Table 1: Impact of Substituents on the Biological Activity of Pyrazine Derivatives
| Substituent Type | General Effect on Biological Activity | Example | Reference(s) |
| Halogens (e.g., -Cl) | Can form halogen bonds; may influence lipophilicity and electronic properties. | Chloropyrazines | acs.org |
| Alkyl groups (e.g., -CH3) | Can increase lipophilicity; steric hindrance may be a factor. | 3-methylphenyl amides of 6-chloro-pyrazine-2-carboxylic acid | nih.gov |
| Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor. | 1-(5-Hydroxypyrazin-2-yl)ethanone | N/A |
| Methoxy (-OMe) | Can influence electronic properties and hydrogen bonding capabilities. | 3,4-dimethoxy derivative of pyrazolo[3,4-b]pyrazine | nih.gov |
| Amino (-NH2) | Can act as a hydrogen bond donor. | 2-amine-5-bromo(3-methylamino)pyrazine | scispace.com |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, can increase lipophilicity and metabolic stability. | 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | nih.gov |
Specific Pharmacological Action Mechanisms of Pyrazine Derivatives
The diverse biological activities of pyrazine derivatives stem from their ability to interact with and modulate various biological targets and pathways. These mechanisms range from direct enzyme inhibition to the induction of complex cellular processes.
Enzyme Inhibition Mechanisms (e.g., Ribonucleotide Reductase, DprE1)
Pyrazine derivatives have been identified as inhibitors of several key enzymes. nih.gov For example, some derivatives have shown inhibitory activity against reverse transcriptase, an enzyme crucial for the replication of viruses like HIV. nih.gov The mechanism of inhibition often involves the pyrazine derivative binding to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding or inducing a conformational change that renders the enzyme inactive. youtube.comyoutube.com
In the context of tuberculosis research, pyrazinamide (B1679903), a primary anti-tuberculosis drug, is a prodrug that is converted to pyrazinoic acid. nih.govresearchgate.net This active form is thought to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis. While the exact mechanism is complex, it highlights the role of pyrazine derivatives in targeting essential enzymatic and metabolic pathways.
Cellular Pathway Modulation (e.g., Apoptosis Induction, Reactive Oxygen Species Production, Mitochondrial Membrane Potential Alterations, Autophagy)
Beyond direct enzyme inhibition, pyrazine derivatives can exert their effects by modulating intricate cellular pathways. Some pyrazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can be achieved through various mechanisms, including the increased production of reactive oxygen species (ROS). nih.gov Elevated ROS levels can lead to cellular stress, damage to cellular components like DNA, and ultimately trigger apoptotic pathways. nih.gov
Furthermore, some derivatives can cause a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov They can also influence autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death depending on the context. nih.gov For instance, certain pyrazine derivatives have been shown to regulate autophagy-related proteins. nih.gov
Molecular Interactions with Biological Targets (e.g., Hydrogen Bonding, Non-Covalent Interactions, Ligand-Protein Binding)
At the molecular level, the pharmacological action of pyrazine derivatives is dictated by their interactions with biological macromolecules, primarily proteins. nih.govacs.org As mentioned, hydrogen bonding is a predominant interaction, with the pyrazine nitrogen atoms frequently acting as acceptors. nih.govacs.org
Non-covalent interactions, including van der Waals forces and hydrophobic interactions, also play a crucial role in the binding of pyrazine ligands to their protein targets. nih.gov The pyrazine ring can participate in π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) in the protein's binding pocket. researchgate.net
Therapeutic Potential and Drug Discovery Research Focusing on Pyrazine Scaffolds
The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govmdpi.com Its synthetic accessibility and versatile nature make it an attractive starting point for the design and development of new therapeutic agents. mdpi.com
Drug discovery research continues to leverage the pyrazine core to develop novel compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. ontosight.aitandfonline.comnih.gov The ability to systematically modify the pyrazine ring with various substituents allows medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles. researchgate.net
The ongoing exploration of pyrazine derivatives in drug discovery holds significant promise for the development of new and effective treatments for a variety of diseases. researchgate.netnih.gov
Antitubercular Activity and Mechanistic Insights
Pyrazine derivatives are at the forefront of antitubercular drug discovery, with pyrazinamide being a first-line drug for tuberculosis (TB) treatment. The mechanism of action of pyrazinamide involves its conversion to the active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid is believed to disrupt membrane transport and inhibit fatty acid synthetase I in Mycobacterium tuberculosis. bohrium.com
The antitubercular activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring. Research has shown that ester derivatives of pyrazinoic acid can act as prodrugs to overcome resistance. For instance, the 4-acetoxybenzyl ester of pyrazinoic acid has demonstrated excellent activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from less than 1 to 6.25 µg/mL. bohrium.comnih.gov
Hybrid molecules incorporating the pyrazine scaffold have also shown promise. A series of hybrid compounds combining pyrazine and 1,2,4-triazole (B32235) moieties exhibited noteworthy activity against the M. tuberculosis H37Rv strain, with several compounds displaying MIC values of ≤21.25 μM. rsc.org Furthermore, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized, with some compounds showing significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. rsc.org
Table 1: Antitubercular Activity of Selected Pyrazine Derivatives
| Compound | Target Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 4-Acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1-6.25 µg/mL | bohrium.comnih.gov |
| Pyrazine-1,2,4-triazole hybrids (T4, T5, T6, T11, T14, T15, T16, T18) | M. tuberculosis H37Rv | ≤21.25 μM | rsc.org |
| Substituted benzamide (B126) derivatives (6a, 6e, 6h, 6j, 6k) | M. tuberculosis H37Ra | 1.35-2.18 μM (IC50) | rsc.org |
| Substituted benzamide derivative (7e) | M. tuberculosis H37Ra | 1.35-2.18 μM (IC50) | rsc.org |
| Imine derivative 1b | M. tuberculosis | 3.1–12.5 µg/mL | researchgate.net |
Anticancer and Cytotoxic Activities and Underlying Mechanisms
The pyrazine scaffold is a common feature in many anticancer agents. nih.gov The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, inhibit protein kinases, and interfere with cell cycle progression. researchgate.netmdpi.com
A study on fused quinoxaline (B1680401) and pyrazine derivatives revealed potent cytotoxic activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. One derivative, in particular, exhibited IC50 values of 5.4 and 4.3 μM against MCF-7 and A549 cells, respectively, with molecular docking studies suggesting the epidermal growth factor receptor (EGFR) as a potential target. researchgate.net
Another series of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivatives were identified as dual c-Met/VEGFR-2 inhibitors. The most promising compound in this series demonstrated excellent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.98, 1.05, and 1.28 µM, respectively. This compound was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 cells. frontiersin.org
Furthermore, imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated for their anticancer properties. One imidazo[1,2-a]pyridine derivative showed significant anticancer effects with IC50 values of 11 μM against Hep-2, 13 μM against HepG2, and 11 μM against both MCF-7 and A375 cell lines. rsc.org
Table 2: Anticancer Activity of Selected Pyrazine Derivatives
| Compound/Derivative Series | Cell Line(s) | Activity (IC50) | Reference |
|---|---|---|---|
| Fused quinoxaline and pyrazine derivative | MCF-7 | 5.4 μM | researchgate.net |
| Fused quinoxaline and pyrazine derivative | A549 | 4.3 μM | researchgate.net |
| nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivative 17l | A549, MCF-7, Hela | 0.98, 1.05, 1.28 µM | frontiersin.org |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 µM | rsc.org |
| Hederagenin–pyrazine derivative 314 | A549 | 3.45 µM | nih.gov |
| Ligustrazine–chalcone hybrids (55-60) | MDA-MB-231, MCF-7, A549, HepG-2 | 0.99-9.99 μM | nih.gov |
| Piperlongumine–ligustrazine derivatives (42-45) | U87MG, HCT116, A549, K562 | 0.25-8.73 μM | nih.gov |
Antimicrobial (Antibacterial, Antifungal) Activities and Mechanisms of Action
Beyond their antitubercular effects, pyrazine derivatives exhibit broad-spectrum antimicrobial activity. turkjps.orgnih.gov The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
A series of novel pyrazole (B372694) analogues were synthesized and screened for their antimicrobial activity. One compound demonstrated excellent antibacterial activity against Escherichia coli with a MIC of 0.25 μg/mL, while another was highly active against Streptococcus epidermidis with a MIC of 0.25 μg/mL. In terms of antifungal activity, a different compound in the series showed high potency against Aspergillus niger with a MIC of 1 μg/mL. nih.gov
Similarly, a study on pyrazoline and hydrazone derivatives reported a wide range of antimicrobial activities with MIC values between 32-512 μg/mL against various bacterial and fungal strains. turkjps.orgnih.gov For instance, certain pyrazoline derivatives showed the highest antibacterial activity against Staphylococcus aureus with a MIC of 64 µg/mL, while others were most effective against Enterococcus faecalis with a MIC of 32 µg/mL. turkjps.org
Table 3: Antimicrobial Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative Series | Microbial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole analogue 3 | Escherichia coli | 0.25 μg/mL | nih.gov |
| Pyrazole analogue 4 | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |
| Pyrazole analogue 2 | Aspergillus niger | 1 μg/mL | nih.gov |
| Pyrazoline derivatives 5, 19, 24 | Staphylococcus aureus | 64 µg/mL | turkjps.org |
| Pyrazoline derivatives 22, 24 | Enterococcus faecalis | 32 µg/mL | turkjps.org |
| Pyrazoline derivative 5 | Candida albicans | 64 µg/mL | turkjps.org |
Investigated Activities in Other Therapeutic Areas (e.g., Anti-inflammatory, Neuroprotection, Antidepressant, Anxiolytic)
The pharmacological utility of pyrazine and its isosteres, such as pyrazoles, extends to other therapeutic areas including anti-inflammatory and neuroprotective applications. nih.gov
Anti-inflammatory Activity: Several pyrazole derivatives have been reported to possess significant anti-inflammatory properties. nih.gov For example, a series of newly synthesized pyrazoline derivatives showed potent anti-inflammatory activity, with two compounds exhibiting higher activity than the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov Another study on novel pyrazole analogues identified a compound with better anti-inflammatory activity than diclofenac (B195802) sodium. nih.gov The mechanism of anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.
Neuroprotective Activity: Pyrazine and pyrazole derivatives have also been investigated for their neuroprotective effects. A study on new pyrazolone (B3327878) derivatives demonstrated a significant neuroprotective effect against pentylenetetrazole (PTZ)-induced neuroinflammation in mice. The most potent compound was found to ameliorate seizures, oxidative stress, and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway. nih.gov Furthermore, a series of pyrazolo[3,4-d]pyridazine derivatives were evaluated for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death, with one compound exhibiting over 100% relative neuroprotection. researchgate.net
While research into the antidepressant and anxiolytic activities of pyrazine derivatives is ongoing, the existing data on their diverse pharmacological profile suggests a promising future for this class of compounds in various fields of medicine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Hydroxypyrazin-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodology :
- Synthetic Routes :
Condensation reactions : React pyrazine derivatives with acetylating agents (e.g., acetyl chloride) under basic conditions (e.g., pyridine) to introduce the ethanone group .
Hydroxylation : Introduce the hydroxyl group via regioselective oxidation of pyrazine intermediates using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
- Optimization : Key variables include temperature (60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Lewis acids for regioselectivity). Yields typically range from 50–75%, depending on purification methods (e.g., column chromatography) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyl at C5, ethanone at C2) and aromatic proton coupling .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₆H₆N₂O₂) .
- X-ray Crystallography : Resolves hydrogen-bonding networks between hydroxyl and pyrazine nitrogen atoms .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assays :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C2 ethanone carbon) .
- Transition State Analysis : Simulate reaction pathways with nucleophiles (e.g., amines) to predict regioselectivity and activation energy barriers .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Troubleshooting :
Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
Metabolic Stability : Evaluate compound degradation via LC-MS in cell culture media .
Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Optimization Strategies :
- Continuous Flow Reactors : Enhance mixing and heat transfer for acetylations (residence time: 20–30 min, 90% conversion) .
- Catalytic Systems : Employ Pd/C or Ni catalysts for selective reductions of byproducts .
- Green Chemistry : Replace halogenated solvents with ionic liquids (e.g., [BMIM][BF₄]) to improve sustainability .
Comparative and Mechanistic Questions
Q. How does the hydroxyl group at C5 influence electronic properties compared to halogenated analogs (e.g., 5-fluoro derivatives)?
- Electronic Effects :
- Hammett Analysis : The -OH group (σₚ = 0.37) increases electron density on the pyrazine ring vs. -F (σₚ = 0.43), altering reactivity in electrophilic substitutions .
- Spectroscopic Evidence : Red-shifted UV-Vis absorption (Δλ = 15 nm) due to enhanced conjugation .
Q. What are the key differences in metabolic pathways between this compound and its methylated analog?
- Metabolism Studies :
- Phase I Metabolism : Hydroxylation at C5 is glucuronidated in hepatic microsomes, whereas methylated analogs undergo CYP450-mediated demethylation .
- Pharmacokinetics : Higher plasma clearance (CL = 22 mL/min/kg) for the hydroxylated compound vs. 15 mL/min/kg for the methylated analog in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
